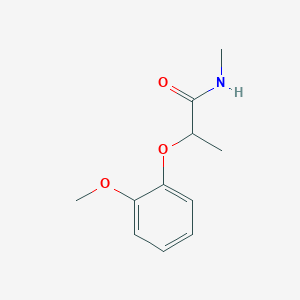

2-(2-methoxyphenoxy)-N-methylpropanamide

Description

Properties

IUPAC Name |

2-(2-methoxyphenoxy)-N-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-8(11(13)12-2)15-10-7-5-4-6-9(10)14-3/h4-8H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIPDPHJLHRXORS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC)OC1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Structural Features:

- Propanamide core : Provides a stable amide linkage critical for hydrogen bonding and interactions with biological targets.

- 2-Methoxyphenoxy group: The methoxy substituent increases electron density on the aromatic ring, influencing reactivity and binding affinity.

- N-Methyl group : Reduces polarity and may modulate metabolic stability.

The compound is typically synthesized via nucleophilic acyl substitution, reacting a 2-methoxyphenoxy-containing amine with a propanoyl chloride derivative under basic conditions . Its applications span medicinal chemistry, where it is investigated for antimicrobial, anti-inflammatory, and enzyme-modulating activities .

Comparative Analysis with Similar Compounds

The biological and chemical properties of 2-(2-methoxyphenoxy)-N-methylpropanamide are best understood through comparison with structurally related analogs. Key differences in substituent groups, positions, and backbone modifications significantly influence reactivity, solubility, and pharmacological profiles.

Table 1: Structural and Functional Comparisons

| Compound Name | Structural Variation | Key Properties/Biological Activity |

|---|---|---|

| This compound (Target) | N-methyl, 2-methoxyphenoxy | High lipophilicity; potent enzyme inhibition |

| N-(3-Aminophenyl)-2-(2-hydroxyphenoxy)propanamide | Hydroxy (-OH) instead of methoxy (-OCH₃) | Reduced lipophilicity; lower membrane permeability |

| N-(3-Aminophenyl)-2-(2-ethoxyphenoxy)propanamide | Ethoxy (-OC₂H₅) instead of methoxy | Increased hydrophobicity; prolonged metabolic half-life |

| N-(2-Methoxy-2-(p-tolyl)ethyl)-3-(phenylsulfonyl)propanamide | Para-tolyl substituent | Moderate antimicrobial activity |

| N-Benzyl-2-(2-methylphenoxy)propanamide | Benzyl group instead of N-methyl | Enhanced receptor binding; anticonvulsant potential |

| N-Methoxy-N,2-dimethylpropanamide | N-Methoxy and dual methyl groups | Altered solubility; variable pharmacokinetics |

Impact of Substituent Position and Electronic Effects

- Methoxy vs. Hydroxy/Ethoxy: Replacing the methoxy group with a hydroxy group (e.g., N-(3-Aminophenyl)-2-(2-hydroxyphenoxy)propanamide) reduces lipophilicity by introducing a polar -OH group, thereby decreasing cell membrane penetration .

- Substituent Position : In N-(2-Methoxy-2-(p-tolyl)ethyl)-3-(phenylsulfonyl)propanamide, the para-tolyl group confers moderate antimicrobial activity, whereas meta-substituted analogs exhibit reduced efficacy, highlighting the importance of substituent orientation .

Role of the Amide Backbone and N-Substituents

- N-Methyl vs. N-Benzyl: The N-methyl group in the target compound balances polarity and metabolic stability. In contrast, N-benzyl derivatives (e.g., N-Benzyl-2-(2-methylphenoxy)propanamide) show enhanced binding to neurological targets due to the bulky benzyl group, which may improve receptor specificity .

- Dual Methyl Groups : N-Methoxy-N,2-dimethylpropanamide, with methyl groups on both the nitrogen and propanamide chain, demonstrates altered solubility profiles compared to the target compound, affecting its distribution and excretion .

Q & A

Q. Q1. What are the optimal synthetic routes for 2-(2-methoxyphenoxy)-N-methylpropanamide, and how can reaction conditions be systematically optimized?

A1. The synthesis typically involves multi-step reactions, starting with phenoxy group functionalization followed by amide bond formation. Key steps include:

- Step 1 : Reacting 2-methoxyphenol with a propionyl chloride derivative under basic conditions (e.g., triethylamine in dichloromethane) to form the phenoxy intermediate .

- Step 2 : N-Methylation using methylamine or a protected methylamine source under controlled pH and temperature to avoid over-alkylation .

Optimization Parameters : - Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves yield in biphasic systems .

- Purity Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy ensure intermediate purity .

Q. Q2. How can researchers validate the structural integrity of this compound using analytical techniques?

A2. A combination of spectroscopic and spectrometric methods is critical:

- NMR Spectroscopy :

- ¹H NMR : Expect signals at δ 3.8–4.2 ppm (methoxy group) and δ 2.9–3.1 ppm (N-methyl protons) .

- ¹³C NMR : Carbonyl (C=O) resonance near δ 170 ppm confirms amide formation .

- HRMS : High-resolution mass spectrometry validates molecular weight (expected [M+H]⁺: ~238.12 g/mol) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95%) .

Advanced Research Questions

Q. Q3. What experimental strategies can resolve contradictions in reported biological activities of this compound analogs?

A3. Contradictions often arise from structural variations or assay conditions. Mitigation approaches include:

- Orthogonal Assays : Validate enzyme inhibition (e.g., COX-2) using both fluorometric and radiometric assays to rule out false positives .

- Structural Elucidation : Compare analogs (e.g., halogenated derivatives) via X-ray crystallography to correlate activity with steric/electronic effects .

- Dose-Response Curves : Establish IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) to normalize potency data .

Q. Q4. How can structure-activity relationship (SAR) studies be designed to enhance the pharmacological profile of this compound?

A4. Key SAR strategies:

- Functional Group Modifications :

- Replace the methoxy group with electron-withdrawing groups (e.g., nitro) to alter receptor binding kinetics .

- Introduce bioisosteres (e.g., replacing the amide with a sulfonamide) to improve metabolic stability .

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like serotonin receptors (5-HT2C) .

- In Vivo Validation : Test optimized analogs in rodent models for bioavailability and toxicity .

Q. Q5. What methodologies are recommended for investigating the compound’s metabolic pathways and toxicity?

A5. A tiered approach ensures comprehensive assessment:

- Phase I Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .

- Reactive Intermediate Screening : Trapping studies with glutathione (GSH) detect electrophilic intermediates .

- Cytotoxicity Assays : Use HepG2 cells to measure IC₅₀ and mitochondrial membrane potential (JC-1 staining) .

Q. Q6. How can computational chemistry aid in target identification for this compound?

A6. Computational tools bridge gaps in experimental

- Molecular Dynamics (MD) Simulations : Simulate binding to proposed targets (e.g., kinases) over 100 ns to assess stability .

- QSAR Modeling : Train models on analogs with known IC₅₀ values to predict activity against new targets .

- Druggability Scoring : Use tools like Schrödinger’s SiteMap to evaluate binding pockets in candidate proteins .

Cross-Disciplinary Applications

Q. Q7. What non-pharmacological applications exist for this compound in materials science?

A7. The methoxyphenoxy group enables unique applications:

- Polymer Modification : Incorporate into polyamide backbones to enhance thermal stability (TGA analysis up to 300°C) .

- Surface Functionalization : Use as a ligand for metal-organic frameworks (MOFs) to improve gas adsorption capacity .

Q. Q8. How can researchers design collaborative studies to explore this compound’s role in neurodegenerative disease models?

A8. Interdisciplinary frameworks are essential:

- In Vitro Models : Test neuroprotective effects in SH-SY5Y cells exposed to Aβ42 oligomers .

- Behavioral Studies : Assess cognitive improvement in transgenic mice (e.g., APP/PS1) using Morris water maze .

- Biomarker Analysis : Quantify tau phosphorylation (p-tau) via ELISA in CSF samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.